![molecular formula C18H12N2O3 B2391524 2-(5-methyl-3-phenyl-4-isoxazolyl)-4H-3,1-benzoxazin-4-one CAS No. 866150-69-8](/img/structure/B2391524.png)
2-(5-methyl-3-phenyl-4-isoxazolyl)-4H-3,1-benzoxazin-4-one
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Overview
Description
2-(5-methyl-3-phenyl-4-isoxazolyl)-4H-3,1-benzoxazin-4-one, commonly known as PBOX-15, is a synthetic compound that has gained attention in the scientific community for its potential applications in cancer treatment. PBOX-15 belongs to the family of benzoxazines, which are heterocyclic compounds containing a benzene ring fused with an oxazine ring.
Scientific Research Applications
- The crystal structure of oxacillin sulfone has been determined using single-crystal X-ray diffraction techniques .
Crystallography and Structural Chemistry
Conducting Polymers and Immobilized Antibiotics
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-(5-methyl-3-phenyl-4-isoxazolyl)-4H-3,1-benzoxazin-4-one is Prostaglandin G/H synthase 2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.
Mode of Action
2-(5-methyl-3-phenyl-4-isoxazolyl)-4H-3,1-benzoxazin-4-one acts as a selective COX-2 inhibitor . By inhibiting COX-2, it reduces the production of pro-inflammatory prostaglandins. This results in decreased inflammation and pain.
Biochemical Pathways
The inhibition of COX-2 disrupts the arachidonic acid metabolic pathway , reducing the production of pro-inflammatory prostaglandins. This leads to a decrease in inflammation and pain, providing relief in conditions such as perioperative pain .
Pharmacokinetics
The compound is a prodrug of valdecoxib . It is designed to be water-soluble (> 50 mg/mL in normal saline), making it safe for parenteral administration . It is primarily metabolized via CYP3A4 and 2C9 to valdecoxib and propionic acid . The half-life of the compound is approximately 22 minutes for parecoxib and 8 hours for valdecoxib .
Result of Action
The inhibition of COX-2 and the subsequent reduction in pro-inflammatory prostaglandins result in decreased inflammation and pain . This makes 2-(5-methyl-3-phenyl-4-isoxazolyl)-4H-3,1-benzoxazin-4-one effective for the short-term management of perioperative pain .
properties
IUPAC Name |
2-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3/c1-11-15(16(20-23-11)12-7-3-2-4-8-12)17-19-14-10-6-5-9-13(14)18(21)22-17/h2-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCAMBONEJACPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C3=NC4=CC=CC=C4C(=O)O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methyl-3-phenyl-4-isoxazolyl)-4H-3,1-benzoxazin-4-one |
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